1-(2,6-dichlorobenzyl)-5-(1-pyrrolidinylcarbonyl)-2(1H)-pyridinone
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Overview
Description
1-(2,6-dichlorobenzyl)-5-(1-pyrrolidinylcarbonyl)-2(1H)-pyridinone is a synthetic organic compound that belongs to the class of pyridinones. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-dichlorobenzyl)-5-(1-pyrrolidinylcarbonyl)-2(1H)-pyridinone typically involves the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Dichlorobenzyl Group: The 2,6-dichlorobenzyl group can be introduced via a nucleophilic substitution reaction.
Attachment of the Pyrrolidinylcarbonyl Group: The pyrrolidinylcarbonyl group can be attached through an amide bond formation reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-dichlorobenzyl)-5-(1-pyrrolidinylcarbonyl)-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,6-dichlorobenzyl)-5-(1-pyrrolidinylcarbonyl)-2(1H)-pyridinone involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
1-(2,6-dichlorobenzyl)-2(1H)-pyridinone: Lacks the pyrrolidinylcarbonyl group, which may affect its biological activity.
5-(1-pyrrolidinylcarbonyl)-2(1H)-pyridinone: Lacks the dichlorobenzyl group, which may influence its chemical properties.
Uniqueness
1-(2,6-dichlorobenzyl)-5-(1-pyrrolidinylcarbonyl)-2(1H)-pyridinone is unique due to the presence of both the dichlorobenzyl and pyrrolidinylcarbonyl groups. These functional groups contribute to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-5-(pyrrolidine-1-carbonyl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O2/c18-14-4-3-5-15(19)13(14)11-21-10-12(6-7-16(21)22)17(23)20-8-1-2-9-20/h3-7,10H,1-2,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRRWUZWUBAPST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CN(C(=O)C=C2)CC3=C(C=CC=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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